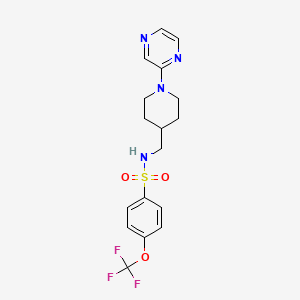
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer and autoimmune diseases. This molecule was developed by Takeda Pharmaceutical Company Limited and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Pharmacological Properties
One application of ureido-acetamide derivatives, which includes compounds structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, is as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have been shown to display nanomolar affinity for CCKB receptors and behave as potent antagonists in functional models of brain CCKB receptor-mediated responses. Furthermore, they also exhibit high affinity for gastrin binding sites in the stomach, suggesting their potential in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).
Antimicrobial Evaluation
Compounds with structures similar to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been synthesized and evaluated for antimicrobial activities. These derivatives have shown varying degrees of activity against selected microbial species, highlighting their potential use in antimicrobial applications (Gul et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Derivatives of this compound have been synthesized and evaluated for enzyme inhibitory potentials against various enzymes such as acetylcholinesterase and urease. These studies, supported by molecular docking, indicate that these compounds could serve as bioactive molecules in future therapeutic applications (Riaz et al., 2020).
Corrosion Inhibition
Thiophene derivatives structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been investigated for their corrosion inhibiting properties. These compounds have demonstrated efficient inhibition capabilities, suggesting their potential application in materials science, particularly in corrosion prevention (Daoud et al., 2014).
Optoelectronic Properties
Thiazole-based polythiophenes, which share structural similarities with the compound , have been synthesized and their optoelectronic properties investigated. These studies suggest potential applications in the field of materials science, particularly in the development of conducting polymers with specific optical and electronic properties (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
2-[4-(thiophen-2-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)10-21-14(23)8-11-3-5-12(6-4-11)22-15(24)20-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPXZXXMHIHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)
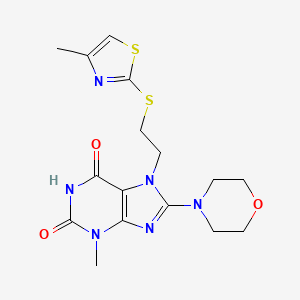
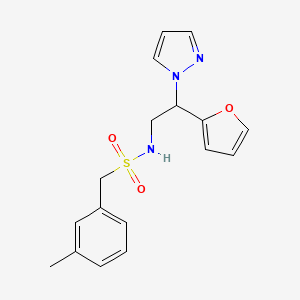
![5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2867331.png)


![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)
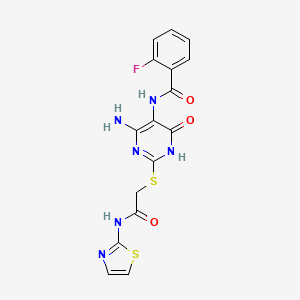
![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)
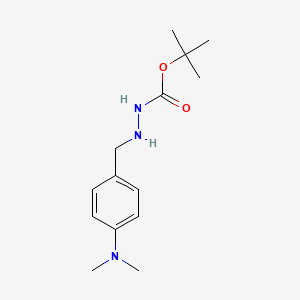
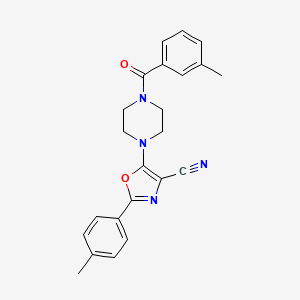
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)
